Licochalcone a

Catalog No.
S533101
CAS No.
58749-22-7
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone a

CAS Number

58749-22-7

Product Name

Licochalcone a

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N

SMILES

O=C(C1=CC=C(O)C=C1)/C=C/C2=CC(C(C)(C)C=C)=C(O)C=C2OC

Solubility

Soluble in DMSO

Synonyms

3-dimethylallyl-4,4'-dihydroxy-6-methoxychalcone, licochalcone A

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O

Description

The exact mass of the compound Licochalcone a is 338.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Anticancer Application

Anti-Inflammatory Application

Antioxidant Application

Antibacterial Application

Bone Protection Application

    Scientific Field: Orthopedics

    Summary of Application: LA has shown bone protection properties.

    Methods of Application: The bone protection properties of LA are likely studied through in vitro and in vivo experiments.

Blood Glucose and Lipid Regulation Application

Licochalcone A is a naturally occurring chalconoid, a type of flavonoid, primarily isolated from the roots of Glycyrrhiza glabra (licorice) and Glycyrrhiza inflata. This compound has garnered attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. Its unique structure consists of a 1,3-diphenylpropenone backbone, which contributes to its biological efficacy and versatility in therapeutic applications .

The mechanisms underlying Licochalcone A's diverse biological activities are still under investigation. Here are some proposed mechanisms:

  • Anti-inflammatory Activity: Lico-A may suppress the production of inflammatory mediators by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) [].
  • Antioxidant Activity: The conjugated double bond system and hydroxyl groups in Lico-A's structure allow it to scavenge free radicals and prevent oxidative stress in cells [].
  • Anticancer Activity: Lico-A may induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells through various pathways, potentially including modulation of signaling cascades.
That are pivotal for its biological activity. These include:

  • Oxidation-Reduction Reactions: Licochalcone A can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Formation of Glycosides: In plants, it may exist in glycosylated forms, impacting its solubility and bioavailability.
  • Reactivity with Biological Targets: It interacts with multiple signaling pathways by modulating the activity of proteins involved in apoptosis and inflammation .

Licochalcone A exhibits a wide range of biological activities:

  • Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. Specifically, it causes G2/M arrest in prostate cancer cells and affects multiple signaling pathways such as PI3K/Akt/mTOR and NF-κB .
  • Anti-inflammatory Effects: The compound inhibits the production of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 through suppression of the NF-κB pathway .
  • Antibacterial and Antiviral Activities: Licochalcone A demonstrates antibacterial effects against various pathogens and antiviral properties against influenza virus neuraminidase .

Licochalcone A can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting the compound from the roots of licorice plants using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve the condensation of benzaldehyde derivatives with acetophenone under basic conditions to form chalcones, followed by specific modifications to yield Licochalcone A .
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures has been explored to produce Licochalcone A sustainably.

Licochalcone A has numerous applications across various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential chemotherapeutic agent.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative due to its antibacterial properties, it can be utilized in food preservation .

Studies have shown that Licochalcone A interacts with several biological pathways:

  • Signaling Pathways: It modulates pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, affecting cellular processes like apoptosis and inflammation .
  • Protein Interactions: Licochalcone A has been shown to inhibit the activity of various proteins involved in cancer progression and inflammatory responses. For instance, it downregulates cyclin-dependent kinases and upregulates pro-apoptotic factors in cancer cells .

Licochalcone A shares similarities with other flavonoids and chalcones but stands out due to its specific structural features and unique pharmacological profile. Here are some similar compounds:

Compound NameSourceKey Activities
ChalconeVarious plantsAnticancer, anti-inflammatory
FlavokawainKava plantAntioxidant, anti-inflammatory
GenisteinSoybeansAnticancer, estrogenic activity
QuercetinFruits and vegetablesAntioxidant, anti-inflammatory

Uniqueness of Licochalcone A

Licochalcone A is distinguished by its potent dual action against cancerous cells while also exhibiting strong anti-inflammatory effects. Unlike many other flavonoids that primarily focus on one aspect of pharmacological activity, Licochalcone A's multifaceted approach makes it a promising candidate for further research in both oncology and inflammation-related disorders .

Botanical Sources

Glycyrrhiza inflata and Other Glycyrrhiza Species

Licochalcone A represents one of the most significant bioactive chalcones found within the Glycyrrhiza genus, commonly known as licorice. The compound is predominantly isolated from Glycyrrhiza inflata Batalin, also referred to as Chinese licorice or Xinjiang licorice [1] [2] [3]. This species serves as the primary commercial source due to its exceptionally high concentrations of licochalcone A compared to other Glycyrrhiza species.

The Glycyrrhiza genus encompasses approximately 30 species distributed globally, with the most medicinally significant species including Glycyrrhiza glabra Linnaeus, Glycyrrhiza uralensis Fischer, and Glycyrrhiza inflata Batalin [4] [5]. Among these species, Glycyrrhiza inflata demonstrates the highest accumulation of licochalcone A, making it the preferred source for commercial extraction and pharmaceutical applications [6] [7].

Glycyrrhiza glabra, commonly known as European or common licorice, also contains licochalcone A but in significantly lower concentrations compared to Glycyrrhiza inflata [1] [8]. Similarly, Glycyrrhiza uralensis, known as Ural licorice, contains moderate levels of the compound [9] [10]. Additional species within the genus, including Glycyrrhiza eurycarpa, Glycyrrhiza kansuensis, and others, have been documented to contain licochalcone A, though detailed quantitative analyses remain limited [11].

The taxonomic classification of these species falls within the Leguminosae family (also known as Fabaceae), and the roots and rhizomes serve as the primary plant parts utilized for licochalcone A extraction [5] [12]. The biosynthetic production of licochalcone A within these species appears to be closely linked to environmental stress responses and defense mechanisms against biotic and abiotic stressors [12] [13].

Geographical Distribution of Source Plants

The geographical distribution of Glycyrrhiza species containing licochalcone A spans multiple continents, with distinct regional preferences for different species. Glycyrrhiza inflata, the primary source of licochalcone A, demonstrates a concentrated distribution in northwestern China, particularly in the Xinjiang region, and extends into Central Asian countries including Kazakhstan, Uzbekistan, and Turkmenistan [6] [3].

Glycyrrhiza glabra exhibits the most widespread geographical distribution, naturally occurring throughout the Mediterranean region, including Italy, Spain, Greece, and extending into Turkey, the Caucasus region, Iran, Iraq, Syria, and parts of western China [4]. This species has been commercially cultivated in numerous countries including England, France, the United States, and various regions of Central Asia [4].

Glycyrrhiza uralensis demonstrates a more restricted distribution, primarily found in Central Asia extending to China and Mongolia [4] [6]. Wild populations of this species are mainly distributed in northern China, including Gansu, Ningxia, and Inner Mongolia provinces [6]. The cultivation of Glycyrrhiza uralensis has been established in overlapping regions with wild populations, with experimental cultivation sites demonstrating varying yields and quality depending on environmental conditions [6].

Commercial cultivation of licorice species has expanded significantly beyond their natural habitats. Current commercial production occurs in Italy, Spain, Greece, France, Iran, Iraq, Turkey, Turkmenistan, Uzbekistan, Syria, Afghanistan, Azerbaijan, India, China, the United States, and England [4]. The shift in cultivation patterns has been observed, with cultivated licorice distribution moving toward northwestern regions relative to wild populations, particularly in China [6].

Environmental factors significantly influence the geographical suitability for licorice cultivation. Research indicates that soil conditions, particularly water and nutrient availability, represent the most critical factors determining successful cultivation and licochalcone A production [6]. Climate variations across different geographical regions result in substantial differences in both yield and phytochemical composition of the harvested material [6].

Plant Part Distribution and Concentration

Licochalcone A demonstrates preferential accumulation in the roots and rhizomes of Glycyrrhiza species, with these underground organs serving as the primary storage sites for this bioactive chalcone [12] [14]. Research has consistently shown that the concentration of licochalcone A in roots significantly exceeds that found in aerial parts of the plant, making roots the commercially viable source for extraction [12].

In Glycyrrhiza inflata, the concentration of licochalcone A in dried roots typically ranges from 8 to 10 milligrams per gram of dry weight, representing approximately 1 percent of the total dry root mass [15]. However, this concentration can vary significantly based on factors including plant age, harvesting season, geographical origin, and environmental growing conditions [15].

The distribution pattern within root systems shows variation depending on root diameter and age. Older, thicker roots generally contain higher concentrations of licochalcone A compared to younger, fibrous roots [12]. This distribution pattern suggests that the biosynthesis and accumulation of licochalcone A increases with plant maturity and may be related to the development of secondary metabolic pathways [12].

Standardized extracts used in commercial applications are typically prepared to contain a minimum of 20 percent licochalcone A, representing a significant concentration from the natural levels found in raw plant material [15]. This standardization requires sophisticated extraction and purification procedures to achieve such high concentrations while maintaining compound stability and bioactivity [15].

Seasonal variation in licochalcone A content has been observed, with autumn harvesting generally yielding higher concentrations compared to spring or summer collection [12]. This seasonal pattern correlates with the natural lifecycle of the plant and the accumulation of secondary metabolites in preparation for winter dormancy [12].

The concentration of licochalcone A can also be influenced by plant stress conditions. Research indicates that moderate environmental stress, including water limitation and temperature fluctuations, can enhance the biosynthesis of defensive secondary metabolites including licochalcone A [13]. However, excessive stress conditions may negatively impact overall plant health and reduce total alkaloid production [13].

Biosynthetic Pathway in Plants

The biosynthetic pathway of licochalcone A in Glycyrrhiza species involves a complex series of enzymatic reactions within the broader phenylpropanoid and flavonoid biosynthetic networks [12] [14]. The pathway begins with the conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), which represents the entry point into phenylpropanoid metabolism [12].

Following the initial PAL-catalyzed reaction, cinnamate 4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid, which is subsequently activated by 4-coumarate CoA ligase (4CL) to form p-coumaroyl-CoA [12]. This activated intermediate serves as a substrate for chalcone synthase (CHS), a key enzyme that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [12].

The formation of licochalcone A from naringenin chalcone requires additional modification steps including O-methylation and prenylation reactions [12]. Research has identified potential O-methyltransferases and prenyltransferases that may be involved in these biosynthetic steps, though the specific enzymes responsible for licochalcone A formation have not been fully characterized [12].

Transcriptional regulation of the licochalcone A biosynthetic pathway involves multiple transcription factors, particularly R2R3-MYB family members. Studies have demonstrated that overexpression of AtMYB12, an Arabidopsis transcription factor, can significantly enhance licochalcone A production in Glycyrrhiza inflata hairy root cultures [12]. This enhancement occurs through the upregulation of key pathway genes including PAL, CHS, and flavanone 3'-hydroxylase (F3'H) [12].

Epigenetic regulation also plays a crucial role in licochalcone A biosynthesis. Research has revealed that histone deacetylases (HDACs) negatively regulate flavonoid biosynthesis, including licochalcone A production [13]. Treatment with HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA) significantly increases licochalcone A accumulation by enhancing the acetylation levels of biosynthetic gene promoters [13].

Environmental and stress factors influence the biosynthetic pathway through signaling cascades that modulate gene expression. Abiotic stresses and plant hormones affect both HDAC gene expression and global histone acetylation levels, subsequently impacting flavonoid compound accumulation [13]. The integration of these regulatory mechanisms allows plants to dynamically adjust licochalcone A production in response to environmental conditions [13].

Extraction Methodologies

Conventional Solvent Extraction

Conventional solvent extraction represents the most widely employed method for isolating licochalcone A from Glycyrrhiza species, utilizing various organic solvents to selectively extract the target compound from plant matrices. The selection of appropriate solvents is critical for achieving optimal extraction efficiency while maintaining compound integrity and minimizing unwanted co-extraction of interfering substances.

Ethanol extraction serves as the most commonly used conventional method due to its effectiveness in dissolving licochalcone A while remaining relatively safe for pharmaceutical applications. The typical procedure involves extracting dried, crushed Glycyrrhiza inflata roots with 95% ethanol under reflux conditions for 2-3 hours. This method achieves moderate to high extraction efficiency, with yields typically ranging from 32-56 grams of crude extract per kilogram of starting material.

Acetone extraction has demonstrated superior efficiency compared to ethanol extraction for licochalcone A isolation. The process typically involves macerating plant material in acetone at room temperature for 48 hours, followed by filtration and concentration under reduced pressure. This method has been reported to achieve higher selectivity for licochalcone A compared to water-soluble compounds, resulting in extracts with enhanced purity.

Sequential extraction protocols often begin with hot water extraction to remove water-soluble fractions, followed by organic solvent extraction to target licochalcone A. This approach involves treating plant material with a 10-fold volume of hot water at 80°C for 3 hours, drying the residue, and subsequently extracting with ethanol or other organic solvents. This pre-treatment step significantly improves the selectivity and purity of the final extract.

Methanol extraction represents another conventional approach, particularly useful for analytical applications. High-speed counter-current chromatography studies have employed methanol-based extraction systems, achieving purities of 99.1% for licochalcone A with yields of 11.4% from crude extracts. The methanol extraction process typically involves multiple extraction cycles to maximize compound recovery.

Optimization parameters for conventional solvent extraction include solvent-to-plant ratio, extraction time, temperature, and particle size of plant material. Research indicates that grinding plant material to fine powder significantly enhances extraction efficiency by increasing surface area contact between solvent and plant matrix. Temperature optimization typically involves balancing extraction efficiency against thermal degradation of the target compound.

Hot Water and Ethanol Extraction Methods

Hot water extraction represents a traditional and environmentally friendly approach for obtaining compounds from Glycyrrhiza species, though its effectiveness for licochalcone A isolation remains limited due to the compound's hydrophobic nature. The method typically involves treating plant material with hot water at temperatures ranging from 80 to 100°C for extended periods, usually 3-6 hours.

Research comparing extraction methods has demonstrated that hot water extraction yields significantly lower concentrations of licochalcone A compared to alcoholic extraction methods. In Glycyrrhiza uralensis, hot water extraction yielded only 0.85 μg/100 mg of licochalcone D (a related compound), while ethanol extraction achieved 8.61 μg/100 mg, representing more than a 10-fold difference in extraction efficiency.

Ethanol extraction methodologies have been extensively optimized for licochalcone A isolation, with various protocols developed for different applications. The standard procedure involves soaking dried plant material in high-proof ethanol (95-99%) at room temperature or under reflux conditions. Room temperature extraction typically requires 24-48 hours, while reflux extraction can be completed in 2-3 hours.

Three-step ethanol extraction protocols have been developed for systematic compound isolation. The process begins with soaking plant material in ethanol at low temperatures to prevent thermal degradation of sensitive compounds. This is followed by filtration to remove solid materials using vacuum filtration systems with Büchner funnels and filter paper. The final step involves separation of ethanol from extracted compounds using rotary evaporation under reduced pressure.

Temperature control during ethanol extraction is critical for maintaining compound stability while maximizing extraction efficiency. Research has established that reflux temperatures (78°C for ethanol) provide optimal extraction kinetics without significant thermal degradation of licochalcone A. However, for heat-sensitive applications, room temperature extraction may be preferred despite longer processing times.

Ethanol recovery systems have been developed to improve the economic and environmental sustainability of the extraction process. Modern extraction facilities employ distillation and condensation systems that allow for recovery and reuse of ethanol solvent, reducing both operational costs and environmental impact. Recovery rates of over 90% are typically achievable with properly designed systems.

Standardization of ethanol extraction involves controlling multiple parameters including ethanol concentration, extraction time, temperature, plant material preparation, and solvent-to-solid ratios. Optimal conditions typically involve 95% ethanol, 2-3 hour extraction time, reflux temperature, and a 10:1 solvent-to-plant ratio. These standardized conditions ensure reproducible results across different batches and production scales.

Advanced Extraction Technologies

Supercritical carbon dioxide (scCO2) extraction represents one of the most advanced and environmentally sustainable technologies for licochalcone A isolation. This method utilizes carbon dioxide in its supercritical state, achieved at pressures above 73.8 bar and temperatures above 31.1°C, to selectively extract target compounds while maintaining their chemical integrity.

The advantages of supercritical CO2 extraction include complete solvent removal without residue, non-toxicity, chemical inertness, high diffusion rates, low viscosity, and the ability to modify solvent properties by adjusting pressure and temperature. Carbon dioxide is considered a Generally Recognized as Safe (GRAS) solvent, making it particularly suitable for pharmaceutical and food applications.

Operational parameters for supercritical CO2 extraction of licochalcone A typically involve pressures ranging from 74 to 300 bar and temperatures between 31 and 60°C. The process involves three main phases: loading liquid CO2 into the extraction vessel, heating to achieve supercritical conditions, and cooling to recover extracted compounds. Extraction times typically range from 1-6 hours depending on plant material characteristics and target purity.

Co-solvent addition is often employed to enhance the polarity of supercritical CO2 and improve extraction efficiency for licochalcone A. Ethanol serves as the most common co-solvent, typically added at concentrations of 5-15% to increase the extraction of polar and semi-polar compounds. This modification enables extraction of compounds that would otherwise be poorly soluble in pure CO2.

High-Speed Counter-Current Chromatography (HSCCC) represents another advanced extraction and purification technology specifically applied to licochalcone A isolation. The method employs two-phase solvent systems composed of n-hexane-chloroform-methanol-water in specific ratios to achieve efficient separation. Optimal separation conditions involve revolution speeds of 800 rpm and flow rates of 1.5-1.8 mL/min.

Membrane-based extraction technologies have been developed to enhance the efficiency and selectivity of licochalcone A recovery. These systems combine membrane filtration with macroporous resin adsorption to achieve high purification factors. The process involves initial membrane separation followed by resin-based purification, resulting in 2.38-fold enrichment of total flavonoids and significant increases in licochalcone A purity.

Ultrasonic-assisted extraction (UAE) represents an emerging technology that enhances conventional solvent extraction through acoustic cavitation effects. The method involves applying ultrasonic energy during solvent extraction to improve mass transfer and reduce extraction times. UAE is considered a green extraction technique due to its reduced solvent consumption and shorter processing times while maintaining high extraction efficiency.

Green Extraction Approaches

Deep Eutectic Solvents (DES) represent one of the most promising green extraction technologies for licochalcone A isolation. These solvents are formed by combining hydrogen bond acceptors with hydrogen bond donors to create environmentally friendly extraction media with tunable properties. Research has demonstrated that choline chloride and propionic acid-based DES systems achieve exceptional extraction efficiency for licochalcone A.

Ultrasonic-assisted Deep Eutectic Solvent (DES-UAE) extraction has been optimized for licochalcone A recovery with response surface methodology to determine optimal operating conditions. The optimized process conditions typically involve specific DES compositions, ultrasonic power settings, extraction temperatures, and processing times that maximize licochalcone A yield while minimizing environmental impact. Final product purity achieved through this method can reach 99.79%.

Microwave-assisted extraction combined with green solvents represents another environmentally sustainable approach for licochalcone A isolation. This technology utilizes microwave energy to enhance mass transfer and reduce extraction times while using environmentally friendly solvents. The method is classified as green due to its high efficiency, reduced solvent consumption, and shorter processing times.

Enzyme-assisted extraction has been explored as a green alternative for improving the accessibility of licochalcone A from plant cell walls [12]. This approach involves pre-treating plant material with cellulase and pectinase enzymes to break down cell wall components and enhance compound release [12]. The method reduces the need for harsh solvents and high temperatures while improving extraction efficiency [12].

Water-based extraction enhancement techniques focus on improving the efficiency of aqueous extraction systems for licochalcone A recovery. Research has demonstrated that water-accelerated chemical reactions can be employed during compound isolation and purification processes. These methods utilize the unique properties of water as a reaction medium to facilitate rearrangement reactions and improve compound recovery.

Pressurized liquid extraction (PLE) using environmentally acceptable solvents represents another green approach for licochalcone A isolation. This method combines elevated pressure and moderate temperature to enhance extraction efficiency while using reduced solvent volumes. The technique can achieve extraction efficiencies comparable to conventional methods while significantly reducing environmental impact.

Sustainable solvent systems for licochalcone A extraction focus on using renewable, biodegradable, and non-toxic solvents. These include bio-based alcohols, natural deep eutectic solvents derived from natural compounds, and supercritical fluids. The selection of green solvents considers factors including extraction efficiency, environmental impact, cost, and regulatory acceptance for pharmaceutical applications.

Purification Techniques

Column Chromatography Methods

Column chromatography serves as the fundamental purification technique for licochalcone A, employing various stationary phases and mobile phase systems to achieve high-purity isolates. The technique relies on differential interactions between licochalcone A and chromatographic media to separate the target compound from co-extracted impurities and related compounds.

Silica gel column chromatography represents the most widely employed method for licochalcone A purification, utilizing the compound's interaction with silica gel through hydrogen bonding and van der Waals forces. The typical procedure involves dissolving crude extract in methanol and absorbing it onto silica gel before transferring to a prepared column. Column dimensions typically range from 4.2 cm × 100 cm for analytical applications to larger dimensions for preparative-scale purifications.

Gradient elution systems provide optimal separation efficiency for licochalcone A purification. The most effective mobile phase systems involve chloroform-methanol gradients starting from 100:0 and progressing to 96:4 or 90:10 ratios. This gradient approach allows for the sequential elution of compounds with increasing polarity, with licochalcone A typically eluting in intermediate fractions.

Multi-step column chromatography is often necessary to achieve high purity levels exceeding 99%. The process typically involves initial separation on a large silica gel column followed by re-chromatography of selected fractions on smaller columns with refined mobile phase systems. Secondary purification may employ acetone-hexane gradient systems to further improve separation resolution.

Column packing and conditioning procedures are critical for achieving reproducible purification results. Silica gel (BW-200, 48-75 μm particle size) is typically packed in chloroform and equilibrated with the starting mobile phase before sample application. Proper packing ensures uniform flow rates and prevents channeling that could compromise separation efficiency.

Fraction collection and monitoring involves systematic collection of column eluent and analysis by thin-layer chromatography to identify fractions containing licochalcone A. UV absorption at 380 nm serves as the primary detection method for monitoring compound elution. Fractions showing single spots on TLC with appropriate retention factors are pooled for further processing.

Scale-up considerations for column chromatography involve maintaining consistent resolution while processing larger quantities of crude extract. This requires proportional scaling of column dimensions, mobile phase volumes, and flow rates while maintaining optimal separation conditions. Industrial applications may employ automated column systems with programmable gradient controllers and fraction collectors.

Silica Gel Chromatography

Silica gel chromatography represents the gold standard for licochalcone A purification due to its excellent adsorption properties, polar nature, and ability to form multiple types of interactions with the target compound. The silica gel stationary phase consists of silicon dioxide with a highly porous structure providing large surface area for compound interactions.

Mechanism of separation in silica gel chromatography involves the polar hydroxyl groups on the silica surface forming hydrogen bonds, van der Waals interactions, and dipole-dipole attractions with licochalcone A. The compound's phenolic hydroxyl groups and methoxy substituents interact differentially with the silica gel surface compared to other plant metabolites, enabling selective separation.

Silica gel preparation and activation procedures significantly impact separation efficiency. Silica gel G (gypsum-bound) with 10-12 μm particle size provides optimal balance between resolution and flow characteristics. Activation typically involves heating silica gel at 110°C for 2-4 hours to remove adsorbed moisture and enhance adsorption capacity.

Mobile phase optimization for silica gel chromatography involves systematic evaluation of solvent polarity and selectivity. Chloroform serves as the primary component due to its moderate polarity and good solvating properties for licochalcone A. Methanol addition in increasing concentrations (0-10%) provides the polarity gradient necessary for efficient separation.

High-Performance Thin Layer Chromatography (HPTLC) on silica gel serves as both an analytical tool and a method for optimizing column chromatography conditions. HPTLC plates with 5-6 μm particle size and 200 μm layer thickness provide enhanced resolution compared to conventional TLC. This technique enables rapid screening of mobile phase systems before implementing column procedures.

Quality control parameters for silica gel chromatography include purity assessment by HPLC, melting point determination, and spectroscopic confirmation. Purified licochalcone A should demonstrate single peak purity >99% by HPLC analysis. Mass spectrometry confirmation showing molecular ion peaks at m/z 338 with characteristic fragmentation patterns validates compound identity.

Troubleshooting common issues in silica gel chromatography includes addressing poor resolution, compound streaking, and low recovery. Poor resolution may result from improper mobile phase selection or column overloading. Compound streaking often indicates excessive sample loading or inadequate column equilibration. Low recovery may result from irreversible adsorption or compound decomposition.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) serves dual roles in licochalcone A research as both an analytical quantification method and a preparative purification technique. Preparative HPLC enables the isolation of high-purity licochalcone A suitable for biological studies and pharmaceutical applications.

Reversed-phase HPLC systems represent the most effective approach for licochalcone A purification, utilizing octadecylsilane (C18) stationary phases with hydrophobic interactions as the primary separation mechanism. Column specifications typically include YMC-Pack ODS-A312 with 5-μm particle size and dimensions of 6 × 150 mm for analytical applications or larger dimensions for preparative work.

Mobile phase systems for preparative HPLC employ acetonitrile-water gradients optimized for licochalcone A retention and resolution from related compounds. Gradient elution profiles typically progress from 65% to 100% acetonitrile over 30-45 minutes with flow rates of 1.5 mL/min for analytical columns. Preparative systems employ proportionally scaled flow rates and extended gradient times.

Detection and fraction collection in preparative HPLC relies on UV detection at 310-360 nm to monitor compound elution and trigger fraction collection. Automated fraction collectors programmed to collect specific retention time windows ensure consistent recovery of pure licochalcone A. Real-time UV monitoring enables adjustment of collection parameters based on peak profiles.

Ultra-Performance Liquid Chromatography (UPLC) represents an advanced variant offering enhanced resolution and reduced analysis times compared to conventional HPLC. UPLC systems utilize sub-2 μm particle stationary phases and elevated pressures to achieve superior separation efficiency. Ethylene Bridged Hybrid (BEH) C18 columns (2.1 mm × 50 mm, 1.7 μm) provide optimal performance for licochalcone A analysis.

Method validation parameters for HPLC purification include linearity, precision, accuracy, and recovery assessments. Linearity ranges typically span 0.2-530 μg/mL with correlation coefficients exceeding 0.995. Intra-day and inter-day precision should demonstrate relative standard deviations below 15%. Recovery studies should demonstrate >90% compound recovery throughout the purification process.

Scale-up considerations for preparative HPLC involve maintaining separation selectivity while increasing throughput. This requires proportional scaling of column dimensions, flow rates, and injection volumes while preserving resolution. Semi-preparative columns (10-20 mm internal diameter) bridge the gap between analytical and large-scale preparative applications.

Purity assessment of HPLC-purified licochalcone A employs quantitative analysis and mass spectrometry confirmation. Single peak purity >95% represents the minimum acceptable standard for most applications. Mass spectrometry analysis should confirm molecular weight and characteristic fragmentation patterns consistent with authentic licochalcone A.

Recrystallization Procedures

Recrystallization represents the final purification step for achieving pharmaceutical-grade licochalcone A with purities exceeding 99%. This technique relies on differential solubility at varying temperatures to selectively precipitate the target compound while leaving impurities in solution.

Solvent selection for licochalcone A recrystallization requires identification of systems showing high solubility at elevated temperatures and low solubility at reduced temperatures. Methanol-water mixtures have proven most effective, with optimal ratios determined empirically based on compound behavior. The recrystallization solvent should demonstrate minimal interaction with impurities while providing good solvation of licochalcone A at high temperature.

Procedure optimization involves grinding the crude compound to powder form to increase surface area and enhance dissolution kinetics. The material is dissolved in hot solvent at the boiling point while maintaining minimal solvent volume to achieve saturation. Addition of 5% excess hot solvent ensures complete dissolution while preventing premature crystallization.

Decolorization techniques may be employed if the solution exhibits unwanted coloration from impurities. Activated carbon treatment involves adding small quantities of activated charcoal to the hot solution, followed by gravity filtration through fluted paper to remove both carbon and adsorbed colored impurities. Excessive carbon addition should be avoided as it may also adsorb the target compound.

Crystallization control requires slow cooling from boiling point to room temperature to promote formation of well-defined crystals with minimal impurity inclusion. Undisturbed cooling allows for optimal crystal growth and maximum purity. Subsequent cooling in ice bath further reduces compound solubility and maximizes crystal recovery.

Crystal harvesting and washing involves vacuum filtration using Hirsch or Büchner funnels depending on sample size. Filter paper pre-wetted with cold recrystallization solvent ensures proper sealing and prevents compound loss. Cold wash solvent removes surface impurities while minimizing dissolution of purified crystals.

Drying procedures for recrystallized licochalcone A require complete solvent removal while preventing thermal decomposition. Air drying under vacuum with periodic pressing between filter papers effectively removes residual solvent. High boiling point solvents may require overnight drying or low-temperature oven treatment.

Quality assessment of recrystallized material includes melting point determination, HPLC purity analysis, and percent recovery calculations. Sharp melting points indicate high purity, while broad melting ranges suggest residual impurities. Recovery percentages should be optimized through multiple recrystallization cycles if necessary.

Analytical Methods for Quantification

HPLC Analysis Protocols

High-Performance Liquid Chromatography (HPLC) represents the most widely established analytical method for quantitative determination of licochalcone A in both plant extracts and purified samples. The technique provides excellent selectivity, sensitivity, and reproducibility required for pharmaceutical quality control and research applications.

Chromatographic conditions for licochalcone A analysis typically employ reversed-phase systems with C18 stationary phases. Column specifications include YMC-Pack ODS-A312 (5-μm particle size, 6 × 150 mm) or equivalent C18 columns that provide optimal retention and separation characteristics. Column temperature is typically maintained at 25-30°C to ensure consistent retention times and peak shapes.

Mobile phase systems utilize methanol-water or acetonitrile-water gradients optimized for licochalcone A elution and separation from related compounds. Typical composition involves 65-75% organic solvent with the exact ratio optimized based on sample complexity and required resolution. Flow rates of 1.0-1.5 mL/min provide optimal balance between analysis time and separation efficiency.

Detection parameters employ UV absorption at wavelengths between 310-360 nm, with 360 nm providing maximum sensitivity for licochalcone A. Photodiode array detection enables simultaneous monitoring at multiple wavelengths and provides additional compound identification capabilities. Retention times typically occur at 15-20 minutes under standard analytical conditions.

Method validation protocols follow pharmaceutical guidelines and include assessment of linearity, precision, accuracy, specificity, and robustness. Linearity ranges typically span 0.2-530 μg/mL with correlation coefficients exceeding 0.995. Limits of quantification range from 0.14-0.2 μg/mL depending on matrix effects and instrumental sensitivity.

Sample preparation procedures for HPLC analysis involve appropriate dilution in mobile phase solvent and filtration to remove particulate matter. Stock solutions are typically prepared by dissolving samples in methanol or DMSO followed by serial dilution to working concentrations. Sample stability should be verified under analytical conditions to prevent degradation during analysis.

Quality control measures include system suitability tests, standard curve validation, and replicate analysis. Relative standard deviation should not exceed 5% for replicate injections of standard solutions. Peak symmetry factors and theoretical plate numbers should meet established criteria for acceptable chromatographic performance.

UPLC-MS/MS Techniques

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) represents the most sensitive and specific analytical technique for licochalcone A quantification, offering exceptional sensitivity and rapid analysis times. This technique enables detection and quantification at nanogram per milliliter concentrations suitable for pharmacokinetic studies and trace analysis.

Chromatographic parameters utilize Ethylene Bridged Hybrid (BEH) C18 columns (2.1 mm × 50 mm, 1.7 μm particle size) that provide enhanced resolution and reduced analysis times compared to conventional HPLC. Mobile phases consist of acetonitrile and 0.1% formic acid in water with gradient elution at 0.4 mL/min flow rate.

Mass spectrometry detection employs negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for maximum selectivity. Parent ion-to-daughter ion transitions of m/z 337.2 → 119.7 provide specific detection of licochalcone A. Internal standards such as licochalcone B (m/z 285.4 → 270.3) or other appropriate compounds ensure analytical precision.

Method validation parameters demonstrate exceptional analytical performance with linear ranges from 0.53-530 ng/mL and limits of detection as low as 0.26 ng/mL. Intra-day precision remains below 14% while inter-day precision does not exceed 11%. Accuracy ranges from 91.5% to 113.9% across the validated concentration range.

Sample preparation protocols for UPLC-MS/MS analysis involve liquid-liquid extraction using ethyl acetate or other appropriate extraction solvents. Matrix effects are carefully evaluated and typically range from 84.5% to 89.7% for biological samples. Recovery studies demonstrate >90.5% extraction efficiency for licochalcone A from various matrices.

Pharmacokinetic applications of UPLC-MS/MS enable sensitive determination of licochalcone A in biological fluids including plasma and urine. Sample volumes as small as 50-100 μL are sufficient for analysis, making the technique suitable for in vivo studies and clinical applications. Analysis times typically range from 5-10 minutes enabling high-throughput sample processing.

Quality assurance protocols include system suitability tests, calibration curve validation, and stability studies. Calibration curves must demonstrate correlation coefficients >0.99 across the analytical range. Stability studies confirm sample integrity during storage and analytical procedures.

Troubleshooting considerations for UPLC-MS/MS include matrix interference assessment, ionization efficiency optimization, and method robustness evaluation. Ion suppression or enhancement effects are monitored through post-column infusion studies and matrix-matched calibration curves. Method robustness is evaluated through systematic variation of critical parameters.

Capillary-Zone Electrophoresis

Capillary Zone Electrophoresis (CZE) offers a unique analytical approach for licochalcone A quantification, providing rapid analysis times, minimal solvent consumption, and excellent separation efficiency. This technique represents an environmentally friendly alternative to conventional chromatographic methods while maintaining analytical accuracy.

Electrophoretic conditions for licochalcone A analysis employ sodium tetraborate buffer at pH 9.22 with 70 mM concentration. Applied voltage of 25 kV provides optimal separation efficiency and reasonable analysis times. Capillary dimensions typically include 50-75 cm total length with internal diameters of 50-75 μm.

Detection systems utilize UV absorption at 254 nm for licochalcone A monitoring. Analysis times remain below 15 minutes, representing a significant advantage over conventional HPLC methods. Sample injection volumes are typically 1-5 nL, requiring minimal sample quantities for analysis.

Method development and optimization involve systematic evaluation of buffer composition, pH, ionic strength, and applied voltage. Buffer selection significantly impacts separation selectivity with tetraborate systems providing optimal resolution for licochalcone A and related compounds. pH optimization around 9.2 ensures appropriate ionization states for efficient separation.

Validation parameters for CZE analysis include assessment of linearity, precision, and accuracy comparable to established chromatographic methods. Recovery rates of 101.90 ± 2.54% have been demonstrated for licochalcone A analysis. Correlation with HPLC results (r = 0.977) confirms method accuracy and reliability.

Applications in plant analysis enable rapid screening of multiple Glycyrrhiza species and comparison of licochalcone A content across different geographical origins. Principal component analysis of CZE data provides chemotaxonomic information for species differentiation. High-throughput capability makes CZE suitable for quality control applications.

Advantages over conventional methods include short analysis times, simple buffer preparation, absence of organic solvents, and high separation efficiency. Environmental benefits result from elimination of organic waste typically generated by HPLC methods. Cost-effectiveness stems from reduced reagent consumption and simplified instrumentation.

Limitations and considerations for CZE analysis include lower sensitivity compared to MS-based methods and potential matrix interference in complex samples. Sample preparation may require additional cleanup for highly complex plant extracts. Method robustness requires careful control of environmental conditions including temperature and humidity.

TLC Analysis and Visualization Methods

Thin Layer Chromatography (TLC) serves as a fundamental qualitative and semi-quantitative analytical tool for licochalcone A analysis, offering rapid, cost-effective screening capabilities suitable for quality control and method development applications. The technique provides visual confirmation of compound presence and enables preliminary purity assessment.

Stationary phase selection typically employs silica gel G/UV254 plates with 0.2-0.25 mm layer thickness. Aluminum-backed plates provide convenience and durability for routine applications. Fluorescent indicator incorporation enables UV visualization at 254 nm wavelength. Pre-coated commercial plates ensure consistency and reproducibility across analyses.

Mobile phase systems for licochalcone A TLC analysis utilize binary or ternary solvent mixtures optimized for appropriate retention factors. Chloroform-methanol systems (typically 97:3 to 90:10 ratios) provide effective separation of licochalcone A from related compounds. Ethyl acetate-hexane mixtures offer alternative selectivity for specific applications.

Sample application techniques involve spotting 1-5 μL of sample solution onto the TLC plate using micropipettes or capillary tubes. Sample concentrations of 1-5 mg/mL typically provide adequate spot intensity for visualization. Multiple spotting may be necessary for dilute samples while avoiding spot size >2-3 mm diameter.

Development procedures require chamber saturation with mobile phase vapors before plate insertion. Development distances of 8-10 cm provide optimal resolution while maintaining reasonable analysis times. Development typically requires 30-60 minutes depending on mobile phase composition and plate characteristics.

Visualization methods for licochalcone A include both non-destructive and destructive techniques. UV illumination at 254 nm and 365 nm provides primary visualization for compounds containing aromatic chromophores. Dark spots against fluorescent backgrounds indicate UV-absorbing compounds at 254 nm.

Chemical staining methods offer enhanced sensitivity and specificity for licochalcone A detection. p-Anisaldehyde-sulfuric acid reagent provides universal staining for aldehydes, ketones, and alcohols. Phosphomolybdic acid (PMA) serves as another universal stain for phenolic compounds including licochalcone A. Vanillin-sulfuric acid reagent offers specific detection for chalcone-type compounds.

Retention factor (Rf) calculations provide quantitative measures of compound mobility relative to solvent front migration. Rf values for licochalcone A typically range from 0.3-0.6 depending on mobile phase polarity. Consistent Rf values under standardized conditions enable compound identification and purity assessment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

338.15180918 g/mol

Monoisotopic Mass

338.15180918 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JTV5467968

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Licochalcone_A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Park MR, Kim SG, Cho IA, Oh D, Kang KR, Lee SY, Moon SM, Cho SS, Yoon G, Kim
2: Kim SH, Yang M, Xu JG, Yu X, Qian XJ. Role of licochalcone A on thymic stromal
3: Choi JS, Choi JS, Choi DH. Effects of licochalcone A on the bioavailability
4: Shen H, Zeng G, Tang G, Cai X, Bi L, Huang C, Yang Y. Antimetastatic effects
5: Zeng G, Shen H, Yang Y, Cai X, Xun W. Licochalcone A as a potent antitumor
6: Yao K, Chen H, Lee MH, Li H, Ma W, Peng C, Song NR, Lee KW, Bode AM, Dong Z,
7: Sulzberger M, Worthmann AC, Holtzmann U, Buck B, Jung KA, Schoelermann AM,
8: Hao H, Hui W, Liu P, Lv Q, Zeng X, Jiang H, Wang Y, Zheng X, Zheng Y, Li J,
9: Yang P, Tuo L, Wu Q, Cao X. Licochalcone-A sensitizes human esophageal
10: Kim SN, Bae SJ, Kwak HB, Min YK, Jung SH, Kim CH, Kim SH. In vitro and in
11: Kim YJ, Jung EB, Myung SC, Kim W, Lee CS. Licochalcone A enhances
12: Messier C, Grenier D. Effect of licorice compounds licochalcone A, glabridin
13: Feldman M, Grenier D. Cranberry proanthocyanidins act in synergy with
14: Shang F, Ming L, Zhou Z, Yu Y, Sun J, Ding Y, Jin Y. The effect of
15: Egler J, Lang F. Licochalcone A Induced Suicidal Death of Human Erythrocytes.
16: Tsai JP, Lee CH, Ying TH, Lin CL, Lin CL, Hsueh JT, Hsieh YH. Licochalcone A
17: Funakoshi-Tago M, Nakamura K, Tsuruya R, Hatanaka M, Mashino T, Sonoda Y,
18: Lee CS, Kwak SW, Kim YJ, Lee SA, Park ES, Myung SC, Kim W, Lee MS, Lee JJ.
19: Xin H, Qi XY, Wu JJ, Wang XX, Li Y, Hong JY, He W, Xu W, Ge GB, Yang L.
20: Hu J, Liu J. Licochalcone A Attenuates Lipopolysaccharide-Induced Acute

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